Cas no 54082-42-7 ((4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name))
54082-42-7 structure
Product Name:(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name)
Numéro CAS:54082-42-7
Le MF:C29H44O8
Mégawatts:520.654870033264
CID:1587011
PubChem ID:56841054
Update Time:2025-04-21
(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name) Propriétés chimiques et physiques
Nom et identifiant
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- (4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name)
- (3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxol
- (4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-m
- 25,28-Di-epi-cyasterone
- Isocyasterone
- 54082-42-7
- Cyasterone
- Cyasteron
-
- Piscine à noyau: 1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1
- La clé Inchi: NEFYSBQJYCICOG-KBTANIATSA-N
- Sourire: O[C@@]12CC[C@H]([C@@](C)([C@@H](C[C@@H]3[C@@H](C)OC([C@@H]3C)=O)O)O)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@H]([C@H](C[C@]12C)O)O)=O
Propriétés calculées
- Qualité précise: 520.30361836g/mol
- Masse isotopique unique: 520.30361836g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 4
- Complexité: 1010
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 13
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 145Ų
(4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name) Littérature connexe
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
54082-42-7 ((4R)-4-{(3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl}-5-hydroxy-3-methyltetrahydro-2H-pyran-2-one (non-preferred name)) Produits connexes
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